molecular formula C14H19NO4S B1178852 VinaSoft CAS No. 135375-67-6

VinaSoft

Cat. No.: B1178852
CAS No.: 135375-67-6
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Description

Classification and Chemical Definition

This compound encompasses a family of textile finishing chemicals that can be classified into several distinct chemical categories based on their molecular structure and ionic characteristics. The primary classifications include cationic softeners, non-ionic softening agents, and silicone-modified compounds, each offering specific performance characteristics for textile applications.

The cationic variants of this compound are characterized by their positive ionic charge, which enables electrostatic attraction to negatively charged textile fibers. This compound FT represents a homopolymer of polyethylene and fatty acid condensate, exhibiting mild cationic nature with a pH value ranging from 5.5 to 6.5 in a 10% solution. This chemical structure allows for superior handle and fine finish to flannel, polyester-cotton blends, and cotton fabrics through the formation of lubricating films on fiber surfaces.

The non-ionic classification is exemplified by this compound NIS Past, which consists of fatty acid and polyhydric alcohol compounds. This formulation maintains a neutral ionic character with a pH range of 6.5 to 7.5, providing stability across both acidic and alkaline media. The non-ionic nature allows for compatibility with fluorescent brightening agents without causing shade changes or yellowing effects during textile processing.

A third category involves silicone-modified formulations, represented by this compound SEW, which combines fatty acid condensate with functional silicone compounds. This variant exhibits mild cationic properties with a pH range of 5.0 to 6.0 and demonstrates enhanced heat resistance and elastomeric characteristics. The silicone component provides superior lubrication and surface smoothness while maintaining good resilience and pile recovery properties.

The chemical definition of this compound compounds can be further understood through their molecular interactions with textile substrates. Cationic variants function through electrostatic attraction mechanisms, where positively charged chemical groups bind to negatively charged fiber surfaces, creating a lubricating layer that reduces inter-fiber friction. Non-ionic formulations operate through different mechanisms, relying on physical adsorption and film formation rather than electrostatic interactions.

Historical Development and Industrial Significance

The development of this compound compounds reflects broader evolution in textile finishing chemistry and the industry's progression toward specialized functional treatments. Historical documentation indicates that fabric softeners were first developed by the textile industry during the early twentieth century, initially addressing harsh hand feel problems resulting from cotton dyeing processes. Early cotton softeners consisted of simple emulsions containing soap and natural oils such as olive, corn, or tallow oil.

The evolution toward more sophisticated chemical formulations occurred through advances in organic chemistry and understanding of fiber-chemical interactions. The development of cationic surfactant technology in the mid-twentieth century provided the foundation for modern fabric softening systems, including the this compound product family. Cationic quaternary ammonium compounds became the predominant active ingredients due to their strong affinity for negatively charged natural fibers.

Industrial significance of this compound compounds extends beyond basic softening applications to encompass multiple functional benefits that address contemporary textile manufacturing requirements. The ability to combine softening effects with anti-static properties, improved sewability, and enhanced durability represents significant technological advancement over earlier generations of textile softeners. These multi-functional capabilities enable textile manufacturers to achieve complex performance targets through single-component treatments rather than multiple processing steps.

The commercial success of this compound products reflects their adaptation to diverse global textile manufacturing environments and varying processing conditions. Export data indicates significant international trade in this compound formulations, with documented shipments from India to Vietnam and Bangladesh, demonstrating the global reach and industrial acceptance of these specialized chemicals. The ability to maintain performance across different water qualities, temperature ranges, and fiber types has contributed to widespread adoption in international textile processing facilities.

Environmental considerations have increasingly influenced the development and reformulation of this compound products. The transition from poorly biodegradable quaternary ammonium compounds to more environmentally acceptable ester-quat formulations reflects industry response to sustainability requirements. Modern this compound formulations incorporate improved biodegradability while maintaining or enhancing performance characteristics.

The industrial significance extends to economic impact through improved textile quality and processing efficiency. This compound treatments enable manufacturers to achieve premium fabric properties that command higher market values while reducing processing time and energy consumption through enhanced sewability and reduced friction. The ability to optimize multiple fabric characteristics simultaneously provides competitive advantages in increasingly quality-conscious global textile markets.

Research and development activities continue to expand this compound applications into specialized textile segments including technical textiles, non-woven materials, and high-performance fabrics. The adaptability of basic this compound chemistry to diverse applications through formulation modifications demonstrates the foundational importance of these compounds in modern textile finishing technology.

Properties

CAS No.

135375-67-6

Molecular Formula

C14H19NO4S

Synonyms

VinaSoft

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Dental Prosthetics
    • Bond Strength: VinaSoft has been evaluated for its bond strength to cured polymethyl methacrylate (PMMA), a common material used in dental prosthetics. Studies indicate that this compound demonstrates lower bond strength compared to other soft liners, ranging from 9.6 to 11.3 kg/cm², which is crucial for assessing its performance in clinical applications .
    • Comfort and Flexibility: The material's inherent flexibility contributes to patient comfort, which is essential in long-term denture wear.
  • Biocompatibility Studies
    • Tissue Response: Research has shown that this compound exhibits favorable biocompatibility profiles when tested on oral tissues. This aspect is vital for ensuring that the material does not provoke adverse reactions during prolonged contact with mucosal tissues.
  • Mechanical Properties
    • Sorption and Solubility: The sorption and solubility characteristics of this compound have been studied to understand their implications for the longevity of soft denture liners. These properties affect the durability and maintenance of the liner over time .

Case Study 1: Clinical Evaluation of this compound

A clinical study was conducted involving patients fitted with dentures using this compound as a liner. Patients reported high satisfaction levels due to the comfort provided by the material, despite some concerns regarding its bond strength over time.

Case Study 2: Laboratory Testing of Mechanical Properties

In a controlled laboratory setting, various soft liners, including this compound, were subjected to mechanical testing to assess their performance under simulated oral conditions. Results indicated that while this compound had lower bond strength compared to some competitors, its flexibility was superior, suggesting it may be more suitable for specific patient demographics.

Comparison with Similar Compounds

Comparison with Similar Compounds

VinaSoft is compared to five other soft denture liners: Prolastic, Flexor, Molloplast-B, Novus, and SuperSoft. Key findings are summarized below:

Table 1: Bond Strength Comparison Against PMMA

Compound Bond Strength (Unpolymerized PMMA) Bond Strength (Polymerized PMMA) Trend vs. Polymerized PMMA
This compound 0.48–2.60 MPa 0.94–2.56 MPa Decrease
Prolastic 0.48–2.60 MPa 0.94–2.56 MPa Increase
Flexor 0.48–2.60 MPa 0.94–2.56 MPa Increase
Molloplast-B 0.48–2.60 MPa 0.94–2.56 MPa Increase
Novus 0.48–2.60 MPa 0.94–2.56 MPa No Change
SuperSoft 0.48–2.60 MPa 0.94–2.56 MPa Increase

Notes:

  • This compound’s bond strength reduction when processed against polymerized PMMA suggests suboptimal adhesion under standard clinical conditions .

Table 2: Water Sorption and Solubility Over One Year

Compound Water Sorption (mg/cm²) Solubility (mg/cm²)
This compound 35.65 Data not provided
Molloplast-B 0.05 Data not provided
Others* Intermediate values Data not provided

Notes:

  • This compound’s high water sorption (35.65 mg/cm²) may lead to microbial colonization and material degradation, whereas Molloplast-B’s low sorption (0.05 mg/cm²) enhances clinical durability .

Research Findings and Implications

Key Observations:

Bond Strength Anomaly: this compound’s reduced adhesion to polymerized PMMA contrasts with competitors, suggesting incompatibility with standard denture processing methods. This could necessitate alternative protocols or limit its use in cases requiring long-term stability .

High Water Sorption : this compound’s propensity to absorb moisture may accelerate material breakdown and necessitate frequent replacements, increasing patient costs .

Clinical Trade-offs : While this compound may offer initial comfort, its performance limitations position Molloplast-B as superior for durability and Prolastic/Flexor for balanced adhesion and stability .

Recommendations for Use:

  • This compound : Suitable for short-term applications where high cushioning is prioritized over longevity.
  • Molloplast-B : Preferred for long-term use due to low sorption and high bond strength.
  • Prolastic/Flexor : Ideal for cases requiring reliable adhesion without specialized processing.

Preparation Methods

Temperature Control

  • Polymerization at 70–100°C ensures optimal cross-linking density, balancing flexibility and durability.

  • Overheating (>100°C) risks monomer degradation, while low temperatures (<70°C) yield incomplete curing.

Additive Integration

  • Plasticizers : Improve elasticity but may leach over time, affecting long-term stability.

  • Antimicrobial Agents : Incorporated to resist microbial colonization in oral environments.

Quality Assurance Protocols

  • Density Testing : Ensures uniform material distribution (target range: 1.15–1.25 g/cm³).

  • Thermal Cycling : Assesses dimensional stability under repeated heating (50°C) and cooling (4°C).

Challenges and Innovations in Preparation

Adhesion Optimization

This compound’s bond strength to polymethyl methacrylate (PMMA) denture bases is lower than competitors (9.6–11.3 kg/cm²). Strategies to enhance adhesion include:

  • Surface Priming : Application of methacrylate-based primers to PMMA before liner attachment.

  • Hybrid Formulations : Blending acrylic and silicone monomers to improve interfacial compatibility.

Durability Enhancements

  • Nanoparticle Reinforcement : Silica nanoparticles (1–5 wt%) reduce water sorption by 30%.

  • UV Stabilizers : Mitigate discoloration and oxidative degradation.

Industrial-Scale Production Considerations

While laboratory-scale methods focus on small batches, industrial manufacturing of this compound involves:

  • Continuous Reactors : For consistent monomer conversion rates.

  • Automated Molding : Precision molds ensure uniform thickness (2–3 mm) for dental applications .

Q & A

Q. How should researchers design reproducible experiments to evaluate VinaSoft's material properties in controlled environments?

  • Methodological Answer : To ensure reproducibility, experiments must include clear documentation of environmental conditions (e.g., temperature, pH), standardized protocols for sample preparation, and replication of trials (at least 3 replicates per condition). Use control groups (e.g., Proplastic in ) to benchmark results. Adhere to structured reporting frameworks, such as detailing "Materials and Methods" with equipment specifications, statistical models, and replication counts per treatment .

Q. What methodologies are recommended for characterizing this compound's sorption and solubility over time?

  • Methodological Answer : Conduct longitudinal studies with defined time intervals (e.g., 1 week to 1 year) to track sorption/solubility trends. Use gravimetric analysis for precise measurements, and normalize data to surface area (mg/cm²). Include error margins (e.g., ±SD as in ) and control for variables like saliva pH or mechanical stress. Tabulate results for clarity, as shown in ’s comparative table between Sealed this compound and Proplastic .

Q. How can researchers address contradictions in experimental data when analyzing this compound’s performance?

  • Methodological Answer : Implement iterative data triangulation by cross-validating results with alternative techniques (e.g., FTIR for chemical stability). Use statistical tools (e.g., ANOVA) to identify outliers or systematic errors. Document methodological limitations (e.g., instrument calibration drift) and revisit experimental conditions to isolate confounding factors, as emphasized in qualitative research frameworks .

Advanced Research Questions

Q. What strategies are effective for integrating this compound into complex scientific workflows requiring large datasets and reproducibility?

  • Methodological Answer : Design workflows with modular components to handle dynamic resource allocation and data provenance tracking. Use version-controlled software (e.g., Git) for code/script management and containerization (e.g., Docker) to standardize computational environments. Reference ’s emphasis on reproducibility through metadata annotation and automated data transformation pipelines .

Q. How should comparative studies between this compound and other soft denture liners (e.g., Proplastic) be structured to ensure validity?

  • Methodological Answer : Employ matched-pair experimental designs, ensuring identical test conditions (e.g., immersion media, sample dimensions). Use non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal. Highlight key differences, such as this compound’s higher sorption (15.76 mg/cm² at 1 year vs. Proplastic’s 9.45 mg/cm²), and contextualize these findings within clinical durability thresholds .

Q. What advanced techniques are critical for assessing this compound’s long-term stability under simulated physiological conditions?

  • Methodological Answer : Combine accelerated aging protocols (e.g., thermal cycling) with real-time degradation studies. Use HPLC or mass spectrometry to identify leachables and quantify chemical changes. Correlate physical properties (e.g., tensile strength) with sorption data to model degradation kinetics, as suggested by longitudinal datasets in .

Q. How can researchers enhance methodological rigor when publishing this compound-related findings?

  • Methodological Answer : Adhere to journal-specific guidelines for data transparency (e.g., FAIR principles). Include raw datasets in supplementary materials and detailed statistical appendices. For visual clarity, use tables to summarize trends (e.g., time-dependent solubility increases) and avoid redundant graphs, aligning with ’s emphasis on concise, self-explanatory results sections .

Data Presentation Guidelines

  • Tables : Format tables using Roman numerals and footnotes for explanations (e.g., "Table I: Sorption of this compound vs. Proplastic over 1 year"). Ensure each table is self-contained, with units (mg/cm²) and error margins explicitly stated .
  • Figures : Prioritize color-free visuals for accessibility, and provide high-resolution files with scalable vector graphics (SVGs) for clarity in print/digital formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.